molecular formula C9H11N3O2 B13183661 4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B13183661
M. Wt: 193.20 g/mol
InChI Key: MUPYZRPWEAXHDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid typically involves the use of pyrimidine derivatives and cyclopropyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-10-9-11-4-6(8(13)14)7(12-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

MUPYZRPWEAXHDA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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